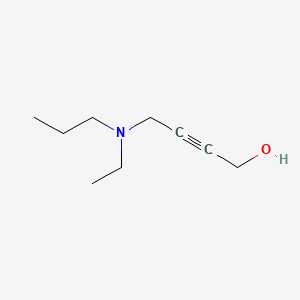![molecular formula C28H27F6N3O5 B565770 (R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate CAS No. 1227260-97-0](/img/structure/B565770.png)
(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including carbamate groups, a benzyl group substituted with two trifluoromethyl groups, and a tetrahydrobenzoazepine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its IUPAC name. The presence of stereochemistry is indicated by the “®” prefix in the name, which means the compound has a specific three-dimensional arrangement of the atoms .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the carbamate groups could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl groups in the compound could increase its lipophilicity, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación
Chemical Synthesis and Organic Compounds Development The compound has been utilized in the development and synthesis of various organic compounds. For instance, Larin et al. (2014) detailed the synthesis of new aminocyclitols, showcasing the compound's role in the creation of new pseudosaccharides with potential applications in medicinal chemistry (Larin, Kochubei, & Atroshchenko, 2014). Similarly, Boeglin, Bonnet, & Hibert (2007) developed a solid-phase strategy for synthesizing di- and trisubstituted benzazepine derivatives, highlighting the compound's significance in creating G-protein coupled receptor-targeted scaffolds (Boeglin, Bonnet, & Hibert, 2007).
Structural and Functional Analysis The compound has been instrumental in understanding structural and functional properties of organic molecules. Xia, Chen, & Yu (2013) utilized it to isolate and identify the N-substituted regioisomer of besifloxacin, providing insights into the structural aspects of pharmaceutical compounds (Xia, Chen, & Yu, 2013). Additionally, Pryjomska-Ray et al. (2018) examined the redox properties of metal complexes involving similar compounds, thereby contributing to the understanding of electron transfer mechanisms in chemical systems (Pryjomska-Ray et al., 2018).
Catalysis and Reaction Mechanism Studies The compound has been applied in the field of catalysis and reaction mechanisms. For example, Imamoto et al. (2012) studied the use of enantiomers of similar compounds in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the compound's utility in asymmetric synthesis and catalysis (Imamoto et al., 2012).
Hydrogen Bond Analysis and Molecular Architecture Das et al. (2016) explored the molecular structure and hydrogen bonding of carbamate derivatives, indicating the compound's relevance in understanding molecular interactions and the assembly of complex molecular architectures (Das et al., 2016).
Propiedades
IUPAC Name |
tert-butyl N-[1-[[(3R)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2,5-dioxo-3,4-dihydro-1-benzazepin-3-yl]carbamoyl]cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F6N3O5/c1-25(2,3)42-24(41)36-26(8-9-26)23(40)35-19-13-21(38)18-6-4-5-7-20(18)37(22(19)39)14-15-10-16(27(29,30)31)12-17(11-15)28(32,33)34/h4-7,10-12,19H,8-9,13-14H2,1-3H3,(H,35,40)(H,36,41)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTAZUGGIZWHTK-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)NC2CC(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)N[C@@H]2CC(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F6N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
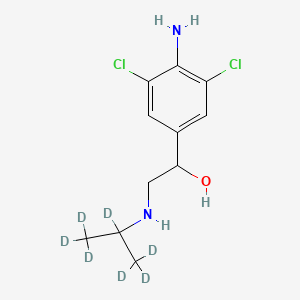

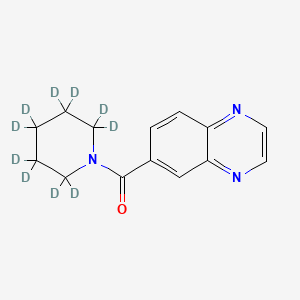
![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)
![2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide](/img/structure/B565694.png)
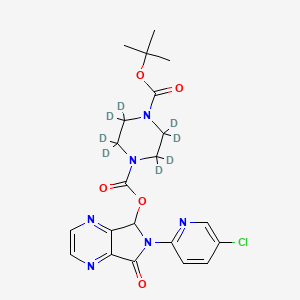

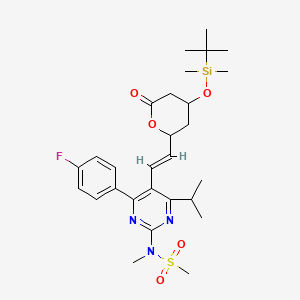
![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)
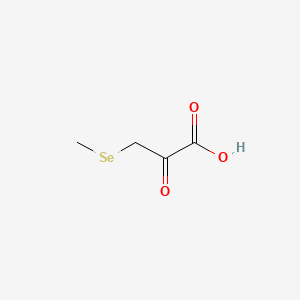
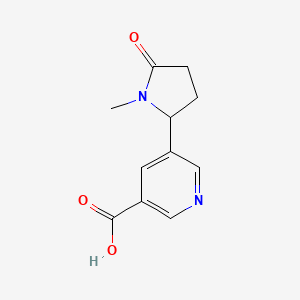
![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)
